molecular formula C15H15N3OS B009805 4-(Benzyloxy)benzaldehyde thiosemicarbazone CAS No. 101091-29-6

4-(Benzyloxy)benzaldehyde thiosemicarbazone

Cat. No.: B009805
CAS No.: 101091-29-6
M. Wt: 285.4 g/mol
InChI Key: XVIITPGJQGFFIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Phenylmethoxyphenyl)methylideneamino]thiourea typically involves the condensation of an amine with an isothiocyanate. One common method is the reaction of 4-phenylmethoxybenzylamine with phenyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at room temperature, yielding the desired thiourea derivative .

Industrial Production Methods

Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the final product. Techniques such as recrystallization and chromatography are commonly used to ensure the purity of the compound .

Chemical Reactions Analysis

Types of Reactions

[(4-Phenylmethoxyphenyl)methylideneamino]thiourea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

[(4-Phenylmethoxyphenyl)methylideneamino]thiourea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antibacterial and antiviral agent.

    Medicine: Research suggests it may have applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(4-Phenylmethoxyphenyl)methylideneamino]thiourea involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial or antiviral activity .

Properties

IUPAC Name

[(4-phenylmethoxyphenyl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c16-15(20)18-17-10-12-6-8-14(9-7-12)19-11-13-4-2-1-3-5-13/h1-10H,11H2,(H3,16,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIITPGJQGFFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354882
Record name Hydrazinecarbothioamide,2-[[4-(phenylmethoxy)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101091-29-6
Record name Hydrazinecarbothioamide,2-[[4-(phenylmethoxy)phenyl]methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(BENZYLOXY)BENZALDEHYDE THIOSEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Benzyloxy)benzaldehyde thiosemicarbazone
Reactant of Route 2
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4-(Benzyloxy)benzaldehyde thiosemicarbazone
Reactant of Route 3
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4-(Benzyloxy)benzaldehyde thiosemicarbazone
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4-(Benzyloxy)benzaldehyde thiosemicarbazone
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Reactant of Route 6
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4-(Benzyloxy)benzaldehyde thiosemicarbazone

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